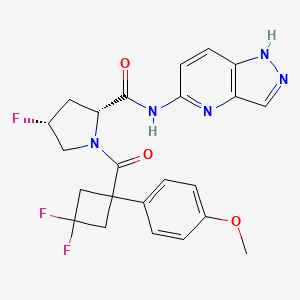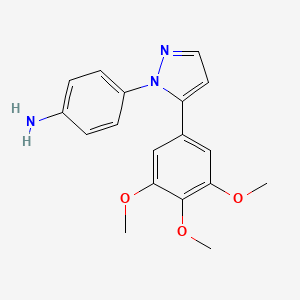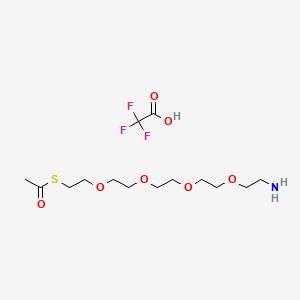
2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate is an active compound that can be isolated from the plant Helenium amarum . It belongs to the class of terpenoids, specifically diterpenoids . This compound has garnered interest due to its potential biological activities and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The primary method of obtaining 2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate is through isolation from Helenium amarum . The detailed synthetic routes and reaction conditions for its laboratory synthesis are not widely documented, indicating that isolation from natural sources remains the predominant method.
Industrial Production Methods
Currently, there is no extensive documentation on the industrial production methods of this compound. The compound is primarily used for research purposes, and large-scale industrial production methods have not been established.
Analyse Chemischer Reaktionen
Types of Reactions
2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The specific reagents and conditions for these reactions are not extensively documented. general reagents for oxidation might include oxidizing agents like potassium permanganate or chromium trioxide, while reducing agents could include hydrogen gas or sodium borohydride. Substitution reactions might involve nucleophiles or electrophiles depending on the nature of the substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of diterpenoids and their chemical properties.
Biology: The compound’s biological activity makes it a subject of interest in studies related to plant biochemistry and natural product chemistry.
Medicine: Research is ongoing to explore its potential therapeutic effects, although specific medical applications are not yet well-documented.
Industry: While industrial applications are limited, the compound’s unique properties make it valuable for research and development in various fields.
Wirkmechanismus
The exact mechanism of action of 2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate is not fully understood. as a diterpenoid, it is likely to interact with various molecular targets and pathways within biological systems. These interactions could involve binding to specific receptors or enzymes, leading to modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pleniradin: Another diterpenoid with similar structural features.
Guaianolide: A class of compounds that includes several diterpenoids with similar biological activities.
Arabinopyranosides: Compounds that share the arabinopyranoside moiety with 2-Desoxypleniradin-L-|A-arabinopyranoside, 2-acetate.
Uniqueness
This compound is unique due to its specific structure and the presence of the acetate group, which may influence its biological activity and chemical properties. Its isolation from Helenium amarum also adds to its distinctiveness compared to other similar compounds.
Eigenschaften
Molekularformel |
C22H30O8 |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S)-2-[[(3aS,5aS,8R,8aR,9aR)-8-methyl-1,5-dimethylidene-2-oxo-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,7-b]furan-8-yl]oxy]-4,5-dihydroxyoxan-3-yl] acetate |
InChI |
InChI=1S/C22H30O8/c1-10-7-17-14(11(2)20(26)29-17)8-15-13(10)5-6-22(15,4)30-21-19(28-12(3)23)18(25)16(24)9-27-21/h13-19,21,24-25H,1-2,5-9H2,3-4H3/t13-,14-,15-,16+,17+,18+,19-,21+,22-/m1/s1 |
InChI-Schlüssel |
JMGNVBRWADJYSA-SPQNKEBTSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@H]([C@H](CO[C@H]1O[C@@]2(CC[C@H]3[C@H]2C[C@H]4[C@H](CC3=C)OC(=O)C4=C)C)O)O |
Kanonische SMILES |
CC(=O)OC1C(C(COC1OC2(CCC3C2CC4C(CC3=C)OC(=O)C4=C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)


![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12405786.png)





![(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12405816.png)



